Lapatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.23e-02 g/L

Synonyms

Canonical SMILES

Targeting HER2 Positive Cancers:

- Breast Cancer: Lapatinib holds FDA approval for treating HER2-positive metastatic breast cancer (MBC), often in combination with other therapies like trastuzumab or capecitabine. Research supports its efficacy in various treatment lines, including first-line, second-line, and beyond progression on other HER2-targeted therapies. [, ]

- Other Cancers: Studies are exploring Lapatinib's potential in HER2-positive gastrointestinal cancers like gastric and esophageal cancers, with promising results suggesting its effectiveness as a monotherapy or in combination with other drugs. []

Understanding Mechanisms of Action:

- HER2 Inhibition: Lapatinib's primary function is to inhibit the Human Epidermal growth factor Receptor 2 (HER2) protein, a key driver of cancer cell proliferation and survival. Research investigates its specific binding sites and downstream signaling pathways affected by its action, aiming to optimize its therapeutic potential. []

- Combination Therapy Synergism: Studies explore how Lapatinib interacts with other drugs, like chemotherapy or targeted therapies, to achieve synergistic effects. Understanding these interactions helps researchers design more effective combination regimens for specific cancer types. []

Exploring Novel Applications:

- Beyond HER2: Research is expanding Lapatinib's scope beyond HER2-positive cancers. Studies investigate its potential in cancers with other genetic alterations or in combination with immunotherapies, aiming to broaden its therapeutic reach. [, ]

- Drug Resistance Mechanisms: Understanding how cancer cells develop resistance to Lapatinib is crucial. Research investigates these mechanisms to develop strategies to overcome resistance and improve treatment outcomes.

Preclinical and Clinical Research:

- In vitro and in vivo models: Lapatinib is extensively studied in various cell lines and animal models to understand its effects on cancer cell growth, survival, and signaling pathways. This preclinical research informs the design and execution of clinical trials.

- Clinical Trials: Numerous clinical trials are ongoing, investigating Lapatinib's safety and efficacy in various cancer types and treatment settings. These trials provide crucial evidence to guide clinical practice and inform future research directions.

Lapatinib is an orally active dual tyrosine kinase inhibitor that primarily targets the human epidermal growth factor receptor type 2 and the epidermal growth factor receptor pathways. It plays a significant role in the treatment of advanced or metastatic breast cancer, particularly in patients whose tumors overexpress human epidermal growth factor receptor type 2. Lapatinib is marketed under trade names such as Tykerb and Tyverb and is administered in conjunction with other therapies, such as capecitabine, to enhance its efficacy against HER2-positive tumors .

Lapatinib acts as a TKI, targeting the HER2 and EGFR receptor tyrosine kinases. These receptors are overexpressed in HER2-positive breast cancer cells and play a crucial role in promoting cell growth and survival []. By binding to the ATP-binding pocket of these kinases, Lapatinib inhibits their activity, thereby blocking the HER2/neu and EGFR signaling pathways that drive cancer cell proliferation [].

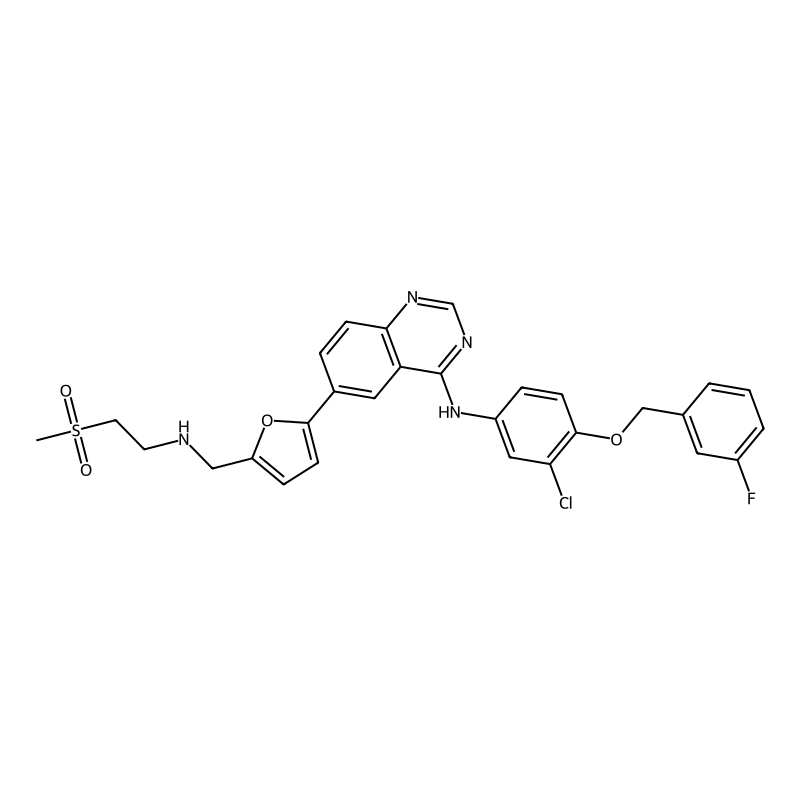

Lapatinib's chemical structure is characterized by its 4-anilinoquinazoline core, which allows it to effectively inhibit the tyrosine kinase activity associated with the epidermal growth factor receptor and human epidermal growth factor receptor type 2. The mechanism of action involves binding to the ATP-binding pocket of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways that promote tumor cell proliferation .

The synthesis of lapatinib typically involves several key reactions, including:

- The reaction of 2-chloro-4-nitrophenol with 3-fluorobenzylamine to form an intermediate.

- Subsequent reduction and substitution reactions to yield the final lapatinib compound .

The synthesis of lapatinib can be achieved through various methods. A commonly reported approach involves:

- Starting Materials: Utilizing 2-chloro-4-nitrophenol and 3-fluorobenzylamine.

- Key Reactions:

Alternative synthetic routes may also be explored for efficiency and sustainability in manufacturing processes.

Lapatinib is primarily used in oncology for:

- Treatment of HER2-positive breast cancer: It is indicated for patients who have previously received other treatments, including anthracyclines and taxanes.

- Combination therapy: Often used alongside capecitabine to enhance therapeutic outcomes in advanced breast cancer cases .

Additionally, lapatinib has been investigated for potential applications in other solid tumors expressing HER2.

Interaction studies have shown that lapatinib can interact with various medications metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. This interaction can influence the pharmacokinetics of co-administered drugs, necessitating careful monitoring for potential adverse effects or altered efficacy . Notably, lapatinib's side effect profile emphasizes gastrointestinal symptoms and skin reactions, which can be exacerbated when used with other agents affecting similar pathways .

Lapatinib belongs to a class of compounds known as tyrosine kinase inhibitors. Here are some similar compounds:

| Compound Name | Target Receptor(s) | Unique Features |

|---|---|---|

| Trastuzumab | Human epidermal growth factor receptor type 2 | Monoclonal antibody; targets extracellular domain |

| Pertuzumab | Human epidermal growth factor receptor type 2 | Binds to a different epitope than trastuzumab; used in combination therapy |

| Neratinib | Human epidermal growth factor receptor type 2 | Irreversible inhibitor; approved for extended adjuvant treatment |

| Afatinib | Epidermal growth factor receptor family | Broad-spectrum inhibitor targeting multiple receptors |

Uniqueness of Lapatinib:

- Lapatinib is distinguished by its ability to inhibit both human epidermal growth factor receptor type 2 and epidermal growth factor receptor simultaneously, making it particularly effective in certain breast cancer contexts where both receptors are overexpressed.

- Its oral bioavailability and specific side effect profile also set it apart from other therapies that may require intravenous administration or have more severe toxicity profiles .

The development of resistance to lapatinib in HER2-positive cancers frequently involves the compensatory activation of alternative receptor tyrosine kinases that bypass the inhibited HER2 signaling pathway [1] [2]. Multiple receptor tyrosine kinases have been identified as key mediators of this adaptive resistance mechanism, with AXL, MET, and platelet-derived growth factor receptor (PDGFR) family members representing the most extensively characterized examples [3] [4] [5].

AXL overexpression constitutes a novel mechanism of acquired resistance to HER2-targeted agents in multiple cellular and clinical models [3]. In lapatinib-resistant HER2-positive breast cancer cells derived from BT474 parental cells through chronic exposure to lapatinib, AXL expression is markedly upregulated and functions as a survival mechanism that maintains cellular viability despite HER2 inhibition [3]. The activation of AXL in resistant cells occurs through the SHCBP1-SHC1 signaling axis, where lapatinib treatment disrupts the association between SHCBP1 and SHC1, promoting the binding of SHC1 to AXL and inducing SHCBP1 nuclear translocation [6]. This compensatory mechanism enables cancer cells to maintain downstream signaling pathways essential for proliferation and survival.

MET activation represents another critical pathway mediating lapatinib resistance in HER2-positive cancers [7]. In gastric cancer cell lines, hepatocyte growth factor (HGF) activation of MET receptors rescues cells from lapatinib-induced growth inhibition by re-stimulating downstream pathways and restoring normal cell cycle progression [7]. The mechanism involves MET-mediated reactivation of both MAPK and AKT signaling cascades, which are normally suppressed by lapatinib treatment [7]. This resistance can be abrogated by inhibiting MET using specific inhibitors such as PHA-665752 or by downregulating MET expression through small interfering RNA approaches [7].

The PDGFR family members, including PDGFR-α and PDGFR-β, are activated as compensatory mechanisms in lapatinib-resistant cells [4] [5]. In mouse models of HER2-positive breast cancer, multiple adaptive receptor tyrosine kinases are simultaneously activated in lapatinib-resistant cells, including previously described pathways such as AXL and MET, as well as novel targets including PDGFR-α, PDGFR-β, vascular endothelial growth factor receptor 1 (VEGFR1), muscle associated receptor tyrosine kinase (MUSK), and nerve growth factor receptor (NGFR) [4] [5]. These findings demonstrate that lapatinib resistance involves a complex network of compensatory receptor tyrosine kinase activation rather than a single bypass pathway.

| Receptor Tyrosine Kinase | Activation Pattern | Resistance Mechanism |

|---|---|---|

| AXL | Chronic overexpression | Bypass HER2 inhibition |

| MET | Ligand-dependent activation | Restore downstream signaling |

| PDGFR-α | Chronic overexpression | Maintain growth signals |

| PDGFR-β | Chronic overexpression | Maintain survival signals |

| VEGFR1 | Chronic overexpression | Angiogenesis support |

| MUSK | Chronic overexpression | Neurotrophic signaling |

| NGFR | Chronic overexpression | Survival signaling |

| IGF-1R | Compensatory activation | Growth factor signaling |

Clinical evaluation of combination therapies targeting multiple receptor tyrosine kinases has shown promise in overcoming lapatinib resistance. A phase I study of lapatinib in combination with foretinib, a multi-kinase inhibitor of MET, VEGFR2, PDGFR-β, AXL, and other kinases, demonstrated that this combination approach could be safely administered to patients with HER2-positive metastatic breast cancer [8]. However, the clinical activity was limited in a predominantly unselected patient cohort, suggesting that biomarker-driven selection of patients with specific receptor tyrosine kinase activation patterns may be necessary for optimal therapeutic benefit [8].

HSF1-Mediated Heat Shock Protein Upregulation and Proteotoxic Stress Tolerance

Heat shock factor 1 (HSF1)-mediated upregulation of heat shock proteins represents a fundamental mechanism underlying lapatinib resistance in HER2-positive cancers [4] [5]. This adaptive response enables cancer cells to maintain proteostasis under the stress conditions imposed by targeted therapy, thereby promoting survival and continued proliferation despite therapeutic intervention [9] [10].

In lapatinib-resistant HER2-positive breast cancer cells, HSF1 becomes chronically activated and drives the transcriptional upregulation of its target genes, including heat shock proteins [4] [5]. This chronic activation of HSF1 is in contrast to the transient activation observed in normal cells responding to acute stress, suggesting that lapatinib-resistant cancer cells exist in a state of persistent proteotoxic stress that requires continuous HSF1 activity for survival [9] [10]. The constitutive activation of HSF1 in resistant cells results in superior tolerance to proteotoxic stress compared to sensitive cells, providing a significant survival advantage under therapeutic pressure [4] [5].

The HSF1-mediated heat shock response involves the upregulation of multiple heat shock proteins that function as molecular chaperones to maintain protein homeostasis [9] [10]. HSP90 represents the most significantly upregulated heat shock protein in lapatinib-resistant cells, with expression levels increased approximately 3.5-fold compared to sensitive cells [11]. HSP90 plays a critical role in stabilizing multiple oncogenic client proteins, including HER2 itself, mutant p53, and various receptor tyrosine kinases that contribute to the resistant phenotype [11]. Other heat shock proteins, including HSP70, HSP27, and HSP40, are also upregulated in resistant cells and contribute to the overall enhancement of proteostasis [9] [10].

| HSF1 Target | Upregulation Fold-Change | Function in Resistance |

|---|---|---|

| HSP90 | 3.5 | Stabilize HER2 and oncoproteins |

| HSP70 | 2.8 | Protein refolding |

| HSP27 | 2.2 | Prevent aggregation |

| HSP40 | 1.9 | Co-chaperone function |

| HSP60 | 1.7 | Mitochondrial proteostasis |

| HSPH1 | 2.1 | Nucleotide exchange factor |

The transcriptional activity of HSF1 in lapatinib-resistant cells extends beyond the classical heat shock response to encompass a broader range of cellular processes [9] [10]. HSF1 directly regulates the expression of genes involved in protein translation, cell cycle progression, DNA repair, chromatin remodeling, energy metabolism, and mRNA processing [9] [10]. This comprehensive transcriptional reprogramming enables resistant cells to adapt to the chronic stress conditions associated with prolonged lapatinib exposure.

The therapeutic implications of HSF1-mediated resistance have been demonstrated through the use of HSF1 inhibitors in combination with lapatinib [4] [5]. HSF1 inhibition simultaneously downregulates HER2, adaptive receptor tyrosine kinases, and mutant p53, providing a unifying therapeutic target that can overcome the heterogeneity of compensatory resistance mechanisms [4] [5]. Furthermore, the combination of lapatinib with HSF1 inhibitors prevents the development of lapatinib resistance when administered concurrently, suggesting that targeting the heat shock response may be an effective strategy for preventing acquired resistance [4] [5].

Heat shock protein 90 (HSP90) inhibitors have shown particular promise in overcoming lapatinib resistance in both intrinsically resistant and acquired resistant cell lines [11]. The HSP90 inhibitor AUY922 effectively suppresses both HER2 and AKT activation in lapatinib-resistant gastric cancer cells, leading to synergistic anti-cancer effects when combined with lapatinib [11]. This dual inhibition of HSP90 and HER2 signaling pathways represents a potent therapeutic strategy for treating HER2-positive cancers with intrinsic and acquired resistance to lapatinib [11].

ERBB2 Mutational Landscapes and Kinase Domain Alterations

The mutational landscape of ERBB2 in cancer represents a significant determinant of lapatinib sensitivity and resistance, with specific kinase domain alterations conferring differential responses to targeted therapy [12] [13] [14]. The frequency and distribution of ERBB2 mutations vary considerably across cancer types, with implications for therapeutic decision-making and resistance mechanisms [12] [13] [15].

ERBB2 mutations occur across multiple domains of the receptor, with the tyrosine kinase domain representing the most frequently mutated region, accounting for approximately 46% of all ERBB2 mutations across cancer types [13]. Within the kinase domain, mutations in exon 20 constitute 20% of all ERBB2 mutations, followed by exon 19 mutations (11%) and exon 21 mutations (9%) [13]. The extracellular domain accounts for an additional 37% of ERBB2 mutations, with significant functional implications for therapeutic sensitivity [13].

| Cancer Type | HER2 Mutation Frequency (%) | Most Common Mutation |

|---|---|---|

| Bladder Cancer | 9.0 | S310F |

| Cervical Cancer | 6.0 | S310F |

| Colorectal Cancer | 5.8 | V842I |

| Lung Cancer (Adenocarcinoma) | 4.0 | Y772dupYVMA |

| Breast Cancer | 4.0 | L755S |

| Gastric Cancer | 4.5 | R678Q |

| All Cancer Types (Pan-cancer) | 3.5 | S310F/Y |

The therapeutic implications of specific ERBB2 mutations have been extensively characterized through functional studies demonstrating differential sensitivity to lapatinib and other HER2-targeted agents [16] [17] [18]. ERBB2 kinase domain mutations exhibit varying degrees of resistance to lapatinib, with the L755S mutation representing one of the most clinically relevant resistance-conferring alterations [16] [17]. This mutation, located in exon 19, results in an 8.5-fold increase in the IC50 for lapatinib compared to wild-type ERBB2, indicating significant resistance to the drug [16] [17].

The gatekeeper mutation T798M, analogous to the T790M mutation in EGFR, confers the highest level of lapatinib resistance among characterized ERBB2 mutations, with a 12.3-fold increase in IC50 [16] [17]. This mutation alters the ATP-binding site of the kinase domain and prevents effective binding of lapatinib, thereby maintaining kinase activity despite drug exposure [16] [17]. Other helix C mutations, including V777M and V773L, also confer significant resistance to lapatinib, with 6.7-fold and 5.2-fold increases in IC50, respectively [16] [17].

| ERBB2 Mutation | Location | Lapatinib Sensitivity | IC50 Fold-Change |

|---|---|---|---|

| L755S | Exon 19 | Resistant | 8.5 |

| T798M | Gatekeeper | Resistant | 12.3 |

| V777M | Helix C | Resistant | 6.7 |

| V773L | Helix C | Resistant | 5.2 |

| K753E | Helix C | Resistant | 7.1 |

| H878Y | Activation loop | Sensitive | 0.3 |

| T862A | ATP binding site | Intermediate | 2.1 |

| N857S | Helix D | Intermediate | 1.8 |

Extracellular domain mutations of ERBB2 have been identified as potently oncogenic alterations that activate the receptor through distinct mechanisms [14]. The G309E, S310F, and S310Y mutations in the extracellular domain are activated by two mechanisms: elevated C-terminal tail phosphorylation and covalent dimerization mediated by intermolecular disulfide bond formation [14]. These mutations confer resistance to non-covalent inhibitors such as lapatinib but exhibit sensitivity to covalent tyrosine kinase inhibitors, highlighting the importance of mutation-specific therapeutic approaches [13].

The clinical significance of ERBB2 mutations in lapatinib resistance has been demonstrated through studies showing that the L755S mutation is acquired upon resistance to lapatinib-containing regimens [19]. This mutation can be overcome by irreversible pan-HER tyrosine kinase inhibitors such as neratinib, which form covalent bonds with the kinase domain and maintain inhibitory activity despite conformational changes associated with the mutation [19]. The development of biomarker-driven approaches to identify patients with specific ERBB2 mutations may therefore guide therapeutic selection and combination strategies.

Estrogen Receptor-Driven Adaptive Signaling Crosstalk

The crosstalk between estrogen receptor (ER) and HER2 signaling pathways represents a fundamental mechanism underlying lapatinib resistance in HER2-positive, ER-positive breast cancers [20] [21] [22]. This bidirectional signaling interaction creates compensatory survival mechanisms that enable cancer cells to escape the growth inhibitory effects of HER2-targeted therapy through alternative pathway activation [20] [21] [22].

In HER2-positive breast cancer cell lines, chronic exposure to lapatinib leads to the development of acquired resistance mediated by increased ER signaling and a switch to co-dependency on both ER and HER2 pathways [20] [21] [22]. This adaptive response involves the upregulation of ER-α expression and transcriptional activity, which provides alternative growth and survival signals that bypass the inhibited HER2 pathway [20] [23]. The mechanism involves compensatory activation of the mitogen-activated protein kinase (MAPK) pathway, which maintains cellular proliferation despite HER2 inhibition [20] [23].

The temporal dynamics of ER-mediated resistance reveal a complex pattern of pathway switching that occurs during prolonged lapatinib exposure [20]. In the early phase of resistance development (0-3 months), ER expression increases approximately 2.5-fold, accompanied by a 1.9-fold increase in progesterone receptor (PR) expression, while HER2 expression decreases by 0.6-fold [20]. This initial phase establishes ER-dependent growth mechanisms that compensate for reduced HER2 signaling [20].

During the intermediate phase (3-6 months), ER expression continues to increase to 3.2-fold above baseline levels, with PR expression reaching 2.1-fold, while HER2 expression remains suppressed at 0.4-fold [20]. This phase represents the period of maximal ER dependency, where cells have fully adapted to utilize estrogen signaling as the primary growth driver [20]. Importantly, cells in this phase exhibit extreme sensitivity to anti-estrogen therapy with fulvestrant, demonstrating the critical role of ER signaling in maintaining cell viability [20].

| Resistance Phase | ER Expression | PR Expression | HER2 Expression | Dominant Pathway |

|---|---|---|---|---|

| Early (0-3 months) | Increased 2.5-fold | Increased 1.9-fold | Decreased 0.6-fold | ER-dependent |

| Intermediate (3-6 months) | Increased 3.2-fold | Increased 2.1-fold | Decreased 0.4-fold | ER-dependent |

| Late (>6 months) | Decreased 1.8-fold | Decreased 2.3-fold | Increased 1.7-fold | HER2-dependent |

The late phase of resistance development (>6 months) represents a critical transition where cells switch from ER-dependent to HER2-dependent growth mechanisms [20]. During this phase, ER expression decreases to 1.8-fold below baseline levels, PR expression decreases to 2.3-fold below baseline, while HER2 expression increases to 1.7-fold above baseline [20]. This transition is accompanied by reactivation of the HER signaling network, including increased levels of HER2, HER3, and receptor ligands, which enable cells to overcome lapatinib effects through pathway reactivation [20].

The molecular mechanisms underlying ER-mediated resistance involve multiple levels of signaling crosstalk between the ER and HER2 pathways [21] [22]. MYC upregulation represents a key mediator of this crosstalk, as MYC is both an estrogen-dependent gene transcriptionally regulated by ER and subject to HER2-dependent regulation via MAPK signaling [21] [22]. This dual regulation creates a convergent pathway that enhances glutamine metabolism and promotes cell proliferation, leading to aromatase inhibitor resistance that can extend to lapatinib resistance [21] [22].

Estrogen receptor-related receptor α (ERRα) represents another critical mediator of metabolic adaptations driving lapatinib resistance [24]. Lapatinib treatment induces the degradation of ERRα, a master regulator of cellular metabolism, but ERRα expression is restored in lapatinib-resistant cells through reactivation of mTOR signaling [24]. Re-expression of ERRα in resistant cells triggers metabolic adaptations favoring mitochondrial energy metabolism through increased glutamine metabolism, as well as reactive oxygen species detoxification required for cell survival under therapeutic stress conditions [24].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 5.29 (est)

5.4

Decomposition

Appearance

UNII

GHS Hazard Statements

H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (25%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (25%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H373 (25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H413 (75%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Tyverb is indicated for the treatment of patients with breast cancer , whose tumours overexpress HER2 (ErbB2): in combination with capecitabine for patients with advanced or metastatic disease with progression following prior therapy, which must have included anthracyclines and taxanes and therapy with trastuzumab in the metastatic setting; in combination with trastuzumab for patients with hormone-receptor-negative metastatic disease that has progressed on prior trastuzumab therapy or therapies in combination with chemotherapy; in combination with an aromatase inhibitor for post-menopausal women with hormone-receptor-positive metastatic disease, not currently intended for chemotherapy. The patients in the registration study had not previously been treated with trastuzumab or an aromatase inhibitor. No data are available on the efficacy of this combination relative to trastuzumab in combination with an aromatase inhibitor in this patient population.

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Tykerb

FDA Approval: Yes

Lapatinib ditosylate is approved to be used with other drugs to treat: Breast cancer that is advanced or has metastasized (spread to other parts of the body). It is used with: Capecitabine in women with HER2 positive (HER2+) breast cancer whose disease was treated with an anthracycline , a taxane , and trastuzumab.

Letrozole in postmenopausal women with HER2+ and hormone receptor–positive (HR+) breast cancer who need hormone therapy.

Lapatinib ditosylate is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Tykerb is indicated in combination with capecitabine for the treatment of patients with advanced or metastatic breast cancer whose tumors overexpress HER2 and who have received prior therapy including an anthracycline, a taxane, and trastuzumab. Limitation of Use: Patients should have disease progression on trastuzumab prior to initiation of treatment with Tykerb in combination with capecitabine. /Included in US product label/

Tykerb is indicated in combination with letrozole for the treatment of postmenopausal women with hormone receptor-positive metastatic breast cancer that overexpresses the HER2 receptor for whom hormonal therapy is indicated. /Included in US product label/

EXPL THER Although there are effective HER2-targeted agents, novel combination strategies in HER2-overexpressing breast cancers are needed for patients whose tumors develop drug resistance. To develop new therapeutic strategy, ... the combinational effect of entinostat, an oral isoform-selective histone deacetylase type I inhibitor, and lapatinib, a HER2/EGFR dual tyrosine kinase inhibitor, in HER2+ breast cancer cells /was investigated/. ... The combinational synergistic effect and its mechanism by CellTiter Blue assay, flow cytometry, anchorage-independent growth, quantitative real-time PCR, small interfering RNA, Western blotting, and mammary fat pad xenograft mouse models /was assessed/. /It was/ found that compared with entinostat or lapatinib alone, the two drugs in combination synergistically inhibited proliferation (P < 0.001), reduced in vitro colony formation (P < 0.05), and resulted in significant in vivo tumor shrinkage or growth inhibition in two xenograft mouse models (BT474 and SUM190, P < 0.001). The synergistic anti-tumor activity of the entinostat/lapatinib combination was due to downregulation of phosphorylated Akt, which activated transcriptional activity of FOXO3, resulting in induction of Bim1 (a BH3 domain-containing pro-apoptotic protein). Furthermore, entinostat sensitized trastuzumab/lapatinib-resistance-HER2-overexpressing cells to the trastuzumab/lapatinib combination and enhanced the anti-proliferation effect compare with single or double combination treatment. This study provides evidence that entinostat has enhanced anti-tumor effect in combination with HER2-targeted reagent, lapatinib, and resulting in induction of apoptosis by FOXO3-mediated Bim1 expression. ... Findings justifies for conducting a clinical trial of combinational treatment with entinostat, lapatinib, and trastuzumab in patients with HER2-overexpressing breast cancer resistant to trastuzumab-based treatment.

Pharmacology

Lapatinib is a synthetic, orally-active quinazoline with potential antineoplastic properties. Lapatinib reversibly blocks phosphorylation of the epidermal growth factor receptor (EGFR), ErbB2, and the Erk-1 and-2 and AKT kinases; it also inhibits cyclin D protein levels in human tumor cell lines and xenografts. EGFR and ErbB2 have been implicated in the growth of various tumor types.

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE07 - Lapatini

Mechanism of Action

Lapatinib (GW572016) is a small-molecule dual inhibitor of epidermal growth factor receptor (ErbB1) and ErbB2 receptor kinase activities currently in phase III clinical trials. ... Phosphoprotein and microarray analyses /were used/ to carry out targeted pathway studies of phosphorylation and gene expression changes in human breast cancer cell lines in the presence or absence of lapatinib. Studies were done in four breast cancer cell lines, two of which were responsive and two of which were nonresponsive to lapatinib. Responsive cell lines, BT474 and SKBr3, constitutively overexpress ErbB2 and show an IC(50) of 25 or 32 nmol/L for lapatinib, respectively. In contrast, nonresponsive MDA-MB-468 and T47D cells expressed a low basal level of ErbB2 and showed IC(50) values in the micromolar range. Cells responsive to lapatinib exhibited strong differential effects on multiple genes in the AKT pathway. After 12 hr of exposure to 1.0 umol/L of lapatinib, AKT1, MAPK9, HSPCA, IRAK1, and CCND1 transcripts were down-regulated 7- to 25-fold in responsive BT474 and SKBr3 cells. In contrast, lapatinib weakly down-regulated the AKT pathway in nonresponsive breast cancer cell lines (<5-fold down-regulation of most genes in the pathway). Furthermore, the proapoptotic gene FOXO3A, which is negatively regulated by AKT, was up-regulated 7- and 25-fold in lapatinib-responsive SKBr3 and BT474 cells, respectively. Phosphorylated Akt and Akt-mediated phosphorylation of FOXO3A also decreased in responsive breast cancer cell lines exposed to lapatinib. Gene expression profiling also revealed that lapatinib stimulated the expression of estrogen and progesterone receptors and modulated the expression of genes involved in cell cycle control, glycolysis, and fatty acid metabolism. In BT474 and T47D cells, which expressed moderate basal levels of the estrogen and progesterone receptors, 1.0 micromol/L of lapatinib induced expression by 7- to 11-fold. These data provide insight into the mechanism of action of lapatinib in breast cancer cells.

Lapatinib is a tyrosine kinase inhibitor which dually inhibits the growth factor receptors ErbB1 (epidermal growth factor receptor, EGFR) and ErbB2 (HER2). Lapatinib is a member of the 4-anilinoquinazoline class of kinase inhibitors. Members of this class of molecules have been shown to bind to the ATP binding site of protein kinases and compete with the ATP substrate. This blocks receptor phosphorylation and activation, preventing subsequent downstream signalling events. ErbB2 is one of four members of a family of genes encoding transmembrane receptors for growth factors, the other three being ErbB1 (EGFR or HER1), ErbB3 (HER3) and ErbB4 (HER4). There is evidence ... that induced overexpression of ErbB1 or ErbB2 receptors in cells in vitro produces phenotypes associated with oncogenic transformation, such as the ability to grow in soft agar and formation of tumors in nude mice. In vivo, overexpression of ErbB1 or ErbB2 has been reported in a variety of human tumors and has been associated with poor prognosis and reduced overall survival in patients with cancer. Several therapeutic strategies have been employed to block the ErbB2 signalling pathways as a means to improve the therapeutic efficacy of hormonal and chemotherapy regimens. The rationale for lapatinib use as an anticancer entity is that the blockade of the tyrosine kinase activity of ErbB1 or ErbB2 is expected to block the transforming activity that results from overexpression of these receptors.

Endometrial cancers have been recently molecularly characterized; amplifications of human epidermal growth factor receptor 2 (HER2) were seen in 25% of the serous-like tumors, and mutations in the PI(3)K/AKT pathways were seen in 93% of endometrioid tumors. These new findings about endometrial cancer suggest a potential for targeted therapy with lapatinib, a dual inhibitor of epidermal growth factor receptor and HER2 tyrosine kinases. However, the clinical efficacy of lapatinib in phase II clinical trials for the treatment of endometrial cancers was only minimal. In this study, we investigated the signaling changes induced by lapatinib in endometrial cancer, which may improve its therapeutic efficacy in molecularly selected patient groups. ... One of the final molecular targets of lapatinib to be interstitial collagenase, matrix metallopeptidase 1 (MMP1) /was identified/. Lapatinib suppresses MMP1 through EGFR and HER2, and their downstream ERK and AKT signaling pathways. /It was/ also found that the activating protein-1 binding site of MMP1 promoter is required for its transcriptional activation, which may be unique for endometrial cancers. ... Results also showed that forced expression of active ERK or active AKT mutants rescued MMP1 expression from lapatinib suppression, further suggesting the importance of molecular selection to find appropriate patients with endometrial cancer for future clinical trials with any targeted therapies.

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

EGFR family

ERBB2 (HER2, CD340) [HSA:2064] [KO:K05083]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

231277-92-2

388082-78-8

Absorption Distribution and Excretion

Lapatinib undergoes extensive metabolism, primarily by CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8 to a variety of oxidated metabolites, none of which accounts for more than 14% of the dose recovered in the feces or 10% of lapatinib concentration in plasma.

After administration of a single oral dose of (14)C-lapatinib, the predominant route of elimination of drug-related material in the mouse, rat and dog was in the feces, with very little urinary excretion. Most of the dose was eliminated within 48 hours post-dose.

Elimination of lapatinib is predominantly through metabolism by CYP3A4/5 with negligible (<2%) renal excretion. Recovery of parent lapatinib in feces accounts for a median of 27% (range 3% to 67%) of an oral dose.

Systemic exposure to lapatinib is increased when administered with food. Lapatinib AUC values were approximately 3- and 4-fold higher (Cmax approximately 2.5- and 3-fold higher) when administered with a low-fat (5% fat-500 calories) or with a high-fat (50% fat-1,000 calories) meal, respectively.

Lapatinib is highly bound (>99%) to albumin and alpha-1 acid glycoprotein. In vitro studies indicate that lapatinib is a substrate for the transporters breast cancer-resistance protein (BCRP, ABCG2) and P-glycoprotein (P-gp, ABCB1). Lapatinib has also been shown to inhibit P-gp, BCRP, and the hepatic uptake transporter OATP 1B1, in vitro at clinically relevant concentrations.

For more Absorption, Distribution and Excretion (Complete) data for Lapatinib (7 total), please visit the HSDB record page.

Metabolism Metabolites

Lapatinib, an oral breast cancer drug, has recently been reported to be a mechanism-based inactivator of cytochrome P450 (P450) 3A4 and also an idiosyncratic hepatotoxicant. It was suggested that formation of a reactive quinoneimine metabolite was involved in mechanism-based inactivation (MBI) and/or hepatotoxicity. We investigated the mechanism of MBI of P450 3A4 by lapatinib. Liquid chromatography-mass spectrometry analysis of P450 3A4 after incubation with lapatinib did not show any peak corresponding to irreversible modifications. The enzymatic activity inactivated by lapatinib was completely restored by the addition of potassium ferricyanide. These results indicate that the mechanism of MBI by lapatinib is quasi-irreversible and mediated via metabolic intermediate complex (MI complex) formation. This finding was verified by the increase in a signature Soret absorbance at approximately 455 nm. Two amine oxidation products of the metabolism of lapatinib by P450 3A4 were characterized: N-hydroxy lapatinib (M3) and the oxime form of N-dealkylated lapatinib (M2), suggesting that a nitroso or another related intermediate generated from M3 is involved in MI complex formation. In contrast, P450 3A5 was much less susceptible to MBI by lapatinib via MI complex formation than P450 3A4. In addition, P450 3A5 had a significantly lower ability than 3A4 to generate M3, consistent with N-hydroxylation as the initial step in the pathway to MI complex formation. In conclusion, our results demonstrate that the primary mechanism for MBI of P450 3A4 by lapatinib is not irreversible modification by the quinoneimine metabolite, but quasi-irreversible MI complex formation mediated via oxidation of the secondary amine group of lapatinib.

Lapatinib undergoes extensive metabolism in humans to numerous oxidated and N- and O-dealkylated products. In vitro studies using human hepatocytes and microsomes indicated that lapatinib is primarily metabolised by CYP3A4 and CYP3A5, with smaller contributions from CYP2C8. Additional studies indicated that CYP1A2, 2D6, 2C9 and 2C19 may also be involved, but to a lesser extent. The most prominent metabolites are the carboxylic acid GW42393 and the O-dealkylated phenol GW690006. N-oxidation of the secondary aliphatic amine produced a cascade of about 8 minor metabolites. Relative to parent drug, GW690006 produced approximately equipotent inhibition of ErbB1-dependent tumour cell growth in vitro, but was approximately 100-fold less potent in ErbB2- dependent tumour cells. GW342393 was found to be approximately 40-fold less potent than parent drug in both ErbB1- and ErbB2-dependent tumour cells. They are unlikely to contribute to the biological activity of lapatinib.

Lapatinib, an oral tyrosine kinase inhibitor used for breast cancer, has been reported to cause idiosyncratic hepatotoxicity. Recently, it has been found that lapatinib forms a metabolite-inhibitor complex (MIC) with CYP3A4 via the formation of an alkylnitroso intermediate. Because CYP3A5 is highly polymorphic compared with CYP3A4 and also oxidizes lapatinib, we investigated the interactions of lapatinib with CYP3A5. Lapatinib inactivated CYP3A5 in a time-, concentration-, and NADPH-dependent manner using testosterone as a probe substrate with K(I) and k(inact) values of 0.0376 mM and 0.0226 min(-1), respectively. However, similar results were not obtained when midazolam was used as the probe substrate, suggesting that inactivation of CYP3A5 by lapatinib is site-specific. Poor recovery of CYP3A5 activity postdialysis and the lack of a Soret peak confirmed that lapatinib does not form a MIC with CYP3A5. The reduced CO difference spectrum further suggested that a large fraction of the reactive metabolite of lapatinib is covalently adducted to the apoprotein of CYP3A5. GSH trapping of a reactive metabolite of lapatinib formed by CYP3A5 confirmed the formation of a quinoneimine-GSH adduct derived from the O-dealkylated metabolite of lapatinib. In silico docking studies supported the preferential formation of an O-dealkylated metabolite of lapatinib by CYP3A5 compared with an N-hydroxylation reaction that is predominantly catalyzed by CYP3A4. In conclusion, lapatinib appears to be a mechanism-based inactivator of CYP3A5 via adduction of a quinoneimine metabolite.

Metabolism of lapatinib was assessed both quantitatively and qualitatively in the plasma and excreta of rats (10 mg/kg), dogs (10 mg/kg), mice (30 mg/kg) and humans (250 mg) following a single oral administration of (14)C-lapatinib. In general, (14)C-lapatinib was primarily metabolized, secreted in the bile and eliminated in the feces. In the nonclinical and clinical metabolism studies, urine samples were not analyzed due to the low percentage of the dose excreted by this route. In plasma, (14)C-lapatinib represented the largest single component in all species. Lapatinib was more extensively metabolised in male rats than in female rats, however the metabolic profiles were similar. In dogs and humans, 14C-lapatinib was the only quantifiable peak present. In humans, lapatinib accounted for only approximately half of the radioactivity in the plasma. The remaining radioactivity was attributed to at least 8 metabolites detected by LC-MS but below the limit of radiochemical quantification (approximately 5% of the total radioactivity in pooled plasma). These metabolites were attributed to the N-oxidation cascade that was also observed in vitro as well as in rats and mice. In both mice and rats, only a few of these metabolites were quantifiable in plasma by radiochemical detection, but all were characterized by mass spectrometry. Thus, no unique circulating metabolites were observed in humans

Associated Chemicals

Wikipedia

Drug Warnings

Hepatotoxicity (ALT or AST >3 times the upper limit of normal and total bilirubin >2 times the upper limit of normal) has been observed in clinical trials (<1% of patients) and postmarketing experience. The hepatotoxicity may be severe and deaths have been reported. Causality of the deaths is uncertain. The hepatotoxicity may occur days to several months after initiation of treatment. Liver function tests (transaminases, bilirubin, and alkaline phosphatase) should be monitored before initiation of treatment, every 4 to 6 weeks during treatment, and as clinically indicated. If changes in liver function are severe, therapy with Tykerb should be discontinued and patients should not be retreated with Tykerb.

Lapatinib may cause fetal harm; fetal anomalies, abortion, and death of offspring within days after birth have been demonstrated in animals. Pregnancy should be avoided during therapy. If lapatinib is used during pregnancy or if the patient becomes pregnant while receiving the drug, the patient should be apprised of the potential hazard to the fetus.

FDA Pregnancy Risk Category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./

For more Drug Warnings (Complete) data for Lapatinib (14 total), please visit the HSDB record page.

Biological Half Life

At clinical doses, the terminal phase half-life following a single dose was 14.2 hours; accumulation with repeated dosing indicates an effective half-life of 24 hours.

In a mass-balance study, single 250 mg doses of (14)C-labelled lapatinib administered to 6 healthy volunteers produced serum concentrations of radio-labelled material representing parent drug and metabolites that peaked 4 hr after the dose and declined with a median half-life of 6 hr. Plasma concentrations of lapatinib declined with a half-life of 14 hours.

Use Classification

Methods of Manufacturing

Preparation: M. C. Carter et al., World Intellectual Property Organization patent 9935146 (1999 to Glaxo); eidem, United States of America patent 6727256 (2004 to SmithKline Beecham).

Analytic Laboratory Methods

Clinical Laboratory Methods

A highly sensitive and selective liquid chromatography tandem mass spectrometry (LC-MS/MS) method has been developed to quantify cellular levels of the tyrosine kinase inhibitors (TKIs) dasatinib (Sprycel) and lapatinib (Tykerb, Tyverb). Cellular samples were extracted with a tert-butyl methyl ether:acetonitrile (3:1, v/v):1 M ammonium formate pH 3.5 (8:1, v/v) mixture. Separation was achieved on a Hyperclone BDS C18 (150 mm x 2.0 mm 3 microm) column with isocratic elution using a mobile phase of acetonitirile-10 mM ammonium formate, pH 4 (54:46, v/v), at a flow rate of 0.2 mL/min. The TKIs were quantified using a triple quadrupole mass spectrometer which was operated in multi-reaction-monitoring mode employing positive electrospray ionisation. The limit of detection and limit of quantification for lapatinib was determined to be 15 and 31 pg on column, respectively. The limit of detection and quantification for dasatinib was 3 and 15 pg on column, respectively.

A sensitive method for the determination of lapatinib (GW572016) in human plasma was developed using high-performance liquid chromatographic separation with tandem mass spectrometric detection. Plasma samples (100 microL) were prepared using solid phase extraction (SPE) columns, and 6.0 microL of the reconstituted eluate was injected onto a Phenomenex CuroSil-PFP 3 mu analytical column (50 mm x 2.0mm) with an isocratic mobile phase. Analytes were detected with a PE SCIEX API-365 LC-MS/MS system at unit (Q1) and low (Q3) resolution in positive multiple reaction monitoring mode (m/z 581 (precursor ion) to m/z 364 (product ion) for lapatinib). The mean recovery for lapatinib was 75% with a lower limit of quantification of 15 ng/mL (S/N=11.3, CV< or =14%). This method was validated over a linear range of 100-10,000 ng/mL, and results from a 5-day validation study demonstrated good within-day and between-day precision and accuracy. This method has been used to measure plasma lapatinib concentrations in a Phase I study in children with cancer.

LC-MS/MS determination in plasma.

Storage Conditions

Interactions

In patients receiving lapatinib and paclitaxel (a CYP2C8 and P-gp substrate) concomitantly, systemic exposure (AUC over 24 hours) of paclitaxel was increased by 23%. However, the manufacturer states that because of limitations of the study design, these data may underestimate the potential increase in paclitaxel exposure during concomitant use.

Concomitant administration of lapatinib and oral digoxin (a P-gp substrate) increased systemic exposure (AUC) of digoxin by approximately 2.8-fold. In patients receiving digoxin, serum digoxin concentrations should be measured prior to initiation of lapatinib therapy and monitored throughout concomitant therapy. If serum digoxin concentrations exceed 1.2 ng/mL, digoxin dosage should be reduced by 50%.

Because lapatinib may cause prolongation of the QT interval, lapatinib should be used with caution in patients receiving concomitant therapy with other drugs (e.g., antiarrhythmic agents) known to prolong the QT interval.

For more Interactions (Complete) data for Lapatinib (10 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Burris HA 3rd: Dual kinase inhibition in the treatment of breast cancer: initial experience with the EGFR/ErbB-2 inhibitor lapatinib. Oncologist. 2004;9 Suppl 3:10-5. [PMID:15163842]

Burris HA 3rd, Hurwitz HI, Dees EC, Dowlati A, Blackwell KL, O'Neil B, Marcom PK, Ellis MJ, Overmoyer B, Jones SF, Harris JL, Smith DA, Koch KM, Stead A, Mangum S, Spector NL: Phase I safety, pharmacokinetics, and clinical activity study of lapatinib (GW572016), a reversible dual inhibitor of epidermal growth factor receptor tyrosine kinases, in heavily pretreated patients with metastatic carcinomas. J Clin Oncol. 2005 Aug 10;23(23):5305-13. Epub 2005 Jun 13. [PMID:15955900]

Geyer CE, Forster J, Lindquist D, Chan S, Romieu CG, Pienkowski T, Jagiello-Gruszfeld A, Crown J, Chan A, Kaufman B, Skarlos D, Campone M, Davidson N, Berger M, Oliva C, Rubin SD, Stein S, Cameron D: Lapatinib plus capecitabine for HER2-positive advanced breast cancer. N Engl J Med. 2006 Dec 28;355(26):2733-43. [PMID:17192538]

Johnston SR, Leary A: Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. Drugs Today (Barc). 2006 Jul;42(7):441-53. [PMID:16894399]

Tevaarwerk AJ, Kolesar JM: Lapatinib: a small-molecule inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor-2 tyrosine kinases used in the treatment of breast cancer. Clin Ther. 2009;31 Pt 2:2332-48. doi: 10.1016/j.clinthera.2009.11.029. [PMID:20110044]

Medina PJ, Goodin S: Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases. Clin Ther. 2008 Aug;30(8):1426-47. doi: 10.1016/j.clinthera.2008.08.008. [PMID:18803986]

Blair et al. Structure-guided development of affinity probes for tyrosine kinases using chemical genetics Nature Chemical Biology, doi: 10.1038/nchembio866, published online 25 February 2007 http://www.nature.com/naturechemicalbiology